3,5-dibromo-N,N-dimethylbenzamide
Overview
Description
3,5-Dibromo-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9Br2NO It is a derivative of benzamide, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions, and the amide nitrogen is substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N,N-dimethylbenzamide typically involves the bromination of N,N-dimethylbenzamide. The process can be summarized as follows:
Starting Material: N,N-dimethylbenzamide.
Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Purification: The product is purified by recrystallization from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N,N-dimethylbenzamide derivative with an amine group, while reduction can produce the corresponding amine or alcohol.
Scientific Research Applications
3,5-Dibromo-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atoms and the dimethylamino group play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-N-methylbenzamide: Similar structure but with one less methyl group on the amide nitrogen.
3,5-Dibromo-N,N-diethylbenzamide: Similar structure but with ethyl groups instead of methyl groups on the amide nitrogen.
3,5-Dibromo-N,N-dimethylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of an amide group.
Uniqueness
3,5-Dibromo-N,N-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both bromine atoms and dimethylamino groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3,5-dibromo-N,N-dimethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYCZUJWCYENKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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